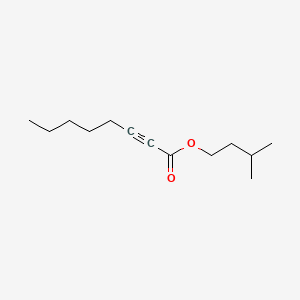

Isoamyl 2-octynoate

Description

Contextualization within Ester Chemistry and Alkynyl Compounds

Isoamyl 2-octynoate is a member of two significant classes of organic compounds: esters and alkynes. Esters are characterized by a carbonyl group bonded to an oxygen atom, which is in turn connected to another organic group. They are widely recognized for their applications as fragrances, solvents, and precursors in organic synthesis. jmb.or.krnih.gov The "isoamyl" portion of the name refers to the branched five-carbon alcohol (isoamyl alcohol) from which the ester is derived. nih.gov

The "2-octynoate" part of the name indicates the presence of an eight-carbon chain with a carbon-carbon triple bond (an alkyne) at the second position. nih.gov Alkynyl groups are highly reactive and serve as versatile handles in organic synthesis, enabling the construction of complex molecular frameworks through various addition and coupling reactions. rsc.org The electron-withdrawing nature of the boronic ester group in some alkynyl esters, for instance, makes them suitable for cycloaddition reactions. rsc.org The combination of the ester and alkyne functionalities in this compound results in a molecule with a distinct reactivity profile, where the triple bond can be selectively targeted for transformations while the ester group can be hydrolyzed or modified.

Significance of Investigating the Chemical Structure and Reactivity of this compound

The chemical structure of this compound is significant due to the interplay of its constituent parts. The branched isoamyl group can influence the molecule's physical properties, such as its boiling point and solubility, and can also impart steric hindrance that may direct the stereochemical outcome of reactions at the nearby alkyne. The position of the triple bond at the C-2 position makes it a conjugated alkyne, which affects its electronic properties and reactivity.

Research into the reactivity of alkynyl esters is an active area of investigation. For example, they can undergo palladium-catalyzed decarbonylative alkynylation, providing a halogen-free alternative to traditional Sonogashira coupling reactions for forming aryl- and heteroarylalkynes. oup.com Furthermore, alkynyl esters can act as dienophiles in cobalt-catalyzed Diels-Alder reactions to generate complex cycloadducts. organic-chemistry.org The study of this compound's specific reactivity can contribute to the development of new synthetic methodologies and the creation of novel molecules with potential applications in materials science and medicinal chemistry.

Overview of Current Academic Research Trajectories for Alkynyl Esters and Branched-Chain Alcohol Derivatives

Current academic research on alkynyl esters is diverse and expanding. One major trajectory involves their use as building blocks in catalysis. For instance, N-heterocyclic carbene (NHC) catalysis has been shown to promote the [2+4] cyclization of alkynyl esters with α,β-unsaturated ketones to synthesize highly substituted 4H-pyran derivatives. acs.org Another area of focus is the development of novel transformations, such as the synthesis of α,α-disubstituted β-alkynyl esters from allenoates, which serve as valuable intermediates for constructing 1,n-enynes and 1,n-diynes. organic-chemistry.org

In parallel, there is growing interest in esters derived from branched-chain alcohols. These compounds are explored for their potential as biofuels with improved low-temperature properties. researchgate.net Additionally, the biosynthesis of branched-chain esters in fruits is a subject of research due to their significant contribution to flavor and aroma profiles. nih.govnih.gov The study of enzymes like alcohol acyltransferases (AATs) for the microbial synthesis of branched-chain esters from organic waste is also a promising research avenue, aiming to produce valuable chemicals and biofuels sustainably. osti.gov The investigation of this compound fits within these broader trends, offering a platform to explore both the fundamental reactivity of alkynyl esters and the unique properties conferred by the branched-chain alcohol moiety.

Chemical and Physical Properties of this compound

Below are tables detailing the computed chemical and physical properties of this compound.

Table 1: General Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-methylbutyl oct-2-ynoate | nih.gov |

| CAS Number | 68555-60-2 | nih.govscbt.com |

| Molecular Formula | C13H22O2 | nih.govscbt.com |

| Molecular Weight | 210.31 g/mol | nih.govindustrialchemicals.gov.au |

| SMILES | CCCCCC#CC(=O)OCCC(C)C | nih.gov |

Table 2: Computed Physical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | 4.9 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 7 | nih.gov |

| Exact Mass | 210.161979940 Da | nih.gov |

| Monoisotopic Mass | 210.161979940 Da | nih.gov |

| Topological Polar Surface Area | 26.3 Ų | nih.gov |

| Refractive Index | 1.44900 to 1.45200 @ 20.00 °C | thegoodscentscompany.com |

| Density | 0.89400 to 0.89700 @ 20.00 °C | thegoodscentscompany.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl oct-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-4-5-6-7-8-9-13(14)15-11-10-12(2)3/h12H,4-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJSOSMJTUKXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7071654 | |

| Record name | 2-Octynoic acid, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7071654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68555-60-2 | |

| Record name | 3-Methylbutyl 2-octynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68555-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octynoic acid, 3-methylbutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068555602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octynoic acid, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octynoic acid, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7071654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutyl oct-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Isoamyl 2 Octynoate and Analogs

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis masterfully combines the precision of biological catalysts with the practicality of chemical reactions to create complex molecules. nih.govnih.gov This hybrid approach circumvents many of the challenges associated with purely chemical or biological methods, such as harsh reaction conditions and low yields. mdpi.compan.olsztyn.pl For the production of esters like isoamyl 2-octynoate, enzymes, particularly lipases and cutinases, are employed to catalyze the esterification process with high efficiency and selectivity. cirad.frnih.gov

Biocatalyst-Mediated Esterification Mechanisms

The core of chemoenzymatic ester synthesis lies in the remarkable catalytic power of enzymes like lipases and cutinases. These biocatalysts facilitate the formation of an ester bond between an alcohol and a carboxylic acid or its derivative under gentle conditions. sciendo.com

Lipases (EC 3.1.1.3) are among the most versatile and widely used enzymes in biocatalysis. sciendo.com Their natural function is to hydrolyze triglycerides, but in non-aqueous environments, they excel at catalyzing the reverse reaction: esterification. sciendo.comcirad.fr

Candida antarctica lipase (B570770) B (CALB): CALB is a powerhouse in the world of biocatalysis, frequently used in its immobilized form, such as Novozym 435. cirad.frrsc.org It is renowned for its broad substrate specificity and high stability. pan.olsztyn.plcirad.fr In the synthesis of isoamyl esters, CALB has demonstrated high conversion rates. For instance, in the synthesis of isoamyl acetate (B1210297), a structurally related ester, CALB has achieved yields exceeding 80% in solvent-free systems and up to 100% in organic solvents like hexane (B92381). sciendo.comusm.my The mechanism typically follows a Ping-Pong Bi-Bi kinetic model, where the enzyme first reacts with the acyl donor to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester and regenerate the free enzyme. usm.mynih.gov

Thermomyces lanuginosus lipase (TLL): This lipase is another popular choice for ester synthesis, available in both liquid and immobilized forms. nih.govresearchgate.net TLL has shown high efficiency in the esterification of various fatty acids and alcohols. nih.govresearchgate.net For example, it has been successfully used to catalyze the synthesis of fatty acid isoamyl esters from soybean oil deodorizer distillate and isoamyl alcohol, achieving yields of up to 70 wt.%. nih.gov TLL is noted for its regioselectivity and can be a cost-effective alternative to other lipases. researchgate.netsemanticscholar.org

| Enzyme | Substrates | Product | Yield | Reference |

| Candida antarctica lipase B (Novozym 435) | Isoamyl alcohol and acetic anhydride (B1165640) | Isoamyl acetate | >80% (solvent-free) | usm.my |

| Candida antarctica lipase B (Novozym 435) | Isoamyl alcohol and acetic anhydride | Isoamyl acetate | 100% (in n-hexane) | sciendo.com |

| Thermomyces lanuginosus lipase (Eversa) | Isoamyl alcohol and soybean oil deodorizer distillate | Fatty acid isoamyl esters | ~70 wt.% | nih.gov |

Cutinases (E.C. 3.1.1.74) are serine esterases that, like lipases, can catalyze esterification in non-aqueous media. nih.govjmb.or.kr They are characterized by a Ser-His-Asp catalytic triad (B1167595) but lack the hydrophobic lid that covers the active site in many lipases, which can make them more accessible to a wider range of substrates. nih.govjmb.or.kr

Rhodococcus cutinase (Rcut): A cutinase from Rhodococcus bacteria has been effectively used for the synthesis of various isoamyl fatty acid esters. nih.govjmb.or.kr When immobilized on methacrylate (B99206) divinylbenzene (B73037) beads, Rcut efficiently synthesized isoamyl acetate, butyrate, hexanoate, octanoate (B1194180), and decanoate. nih.govjmb.or.kr Docking studies have shown that the suitability of the fatty acid substrate is related to its binding energy and proximity to the active site serine. nih.govjmb.or.kr For instance, in the synthesis of isoamyl butyrate, the esterification reaction proved to be more efficient than transesterification. nih.gov

| Enzyme | Substrates | Product | Conversion | Reference |

| Rhodococcus cutinase (immobilized) | Isoamyl alcohol and various fatty acids | Isoamyl fatty acid esters | High | nih.govjmb.or.kr |

| Rhodococcus cutinase (immobilized) | Isoamyl alcohol and butyric acid | Isoamyl butyrate | ~89.8 mM from 100 mM butyric acid | nih.gov |

Adsorption: This is one of the simplest and most cost-effective techniques, involving the physical binding of the enzyme to a support surface. researchgate.net However, enzyme leakage can be a drawback. rsc.org

Covalent Binding: This method forms strong, stable bonds between the enzyme and the support, leading to enhanced stability and reusability. plos.org Supports like chitosan (B1678972) are often used due to their biocompatibility and the presence of reactive amino groups for covalent attachment. plos.org

Entrapment: The enzyme is physically confined within a porous matrix, such as a polymeric gel. researchgate.net

Cross-Linking: Enzymes are linked together to form larger aggregates, which can then be used as a solid catalyst. mdpi.com

The choice of support material is also crucial. Materials range from natural polymers like chitosan and alginate to synthetic resins and inorganic materials. sciendo.comresearchgate.netplos.org For instance, Novozym 435, a widely used commercial biocatalyst, consists of CALB immobilized on a macroporous acrylic resin. rsc.orgmdpi.com

Cutinase-Catalyzed Esterification (e.g., Rhodococcus cutinase)

Optimization of Enzymatic Reaction Systems

To maximize the efficiency of biocatalytic ester synthesis, careful optimization of reaction parameters is essential. This often involves kinetic modeling to understand the reaction dynamics and predict optimal conditions.

Kinetic models are mathematical representations that describe the rate of a chemical reaction. In the context of enzymatic esterification, these models are invaluable for understanding how factors like substrate concentration, temperature, and enzyme loading affect the reaction rate and final product yield. taylors.edu.myresearchgate.net

A common model used for lipase-catalyzed reactions is the Ping-Pong Bi-Bi mechanism . usm.mynih.gov This model describes a two-substrate reaction where one product is released before the second substrate binds. In the case of esterification with an acyl anhydride, the reaction can be more complex, involving a primary reaction between the alcohol and the anhydride, followed by a secondary reaction between the alcohol and the resulting carboxylic acid. nih.govtaylors.edu.myresearchgate.net

For the synthesis of isoamyl acetate from isoamyl alcohol and acetic anhydride catalyzed by Candida antarctica lipase B, a study developed a kinetic model based on the Ping-Pong Bi-Bi mechanism with inhibition by acetic anhydride. nih.govtaylors.edu.my The model was able to accurately predict the experimental reaction rates under conditions of low acetic acid concentration. nih.gov Another study on the same reaction in a solvent-free system identified two main reactions and determined the kinetic constants for each. taylors.edu.myresearchgate.net

| Model | Reaction System | Key Findings | Reference |

| Ping-Pong Bi-Bi with inhibition | Isoamyl acetate synthesis from isoamyl alcohol and acetic anhydride in n-hexane using Novozym 435 | Acetic anhydride exhibits an inhibitory effect. The model accurately predicts reaction rates at low acetic acid concentrations. | nih.gov |

| First Principle model | Isoamyl acetate synthesis from isoamyl alcohol and acetic anhydride in a solvent-free system using CALB | Two primary reactions occur. Kinetic constants (k1 and k2) were determined to be -0.0135 and 0.2530, respectively. | taylors.edu.myresearchgate.net |

Influence of Reaction Parameters on Esterification Efficiency

The efficiency of the enzymatic synthesis of esters like this compound is profoundly affected by several key reaction parameters. Optimizing these variables is crucial for maximizing yield and reaction rates.

Molar Ratios: The stoichiometry of the substrates, isoamyl alcohol and 2-octynoic acid, plays a critical role. In enzymatic esterification, using an excess of the alcohol (nucleophile) can shift the reaction equilibrium towards the product side, resulting in higher conversion rates and shorter reaction times. nih.gov Studies on similar esters, such as isoamyl acetate, have shown that increasing the alcohol-to-acid molar ratio can lead to significantly higher yields, sometimes achieving over 80% conversion even with high substrate concentrations. nih.gov However, an excessive concentration of short-chain alcohols can also lead to enzyme inactivation. mdpi.com For the synthesis of isoamyl butyrate, increasing the molar ratio from 1:1 to 5:1 (alcohol:acid) had a negative effect on productivity. redalyc.org

Temperature: Temperature influences reaction kinetics and enzyme stability. Initially, raising the temperature increases the reaction rate. For instance, in the synthesis of isoamyl butyrate, increasing the temperature from 30°C to 50°C had a positive effect on productivity. redalyc.org However, beyond an optimal point, typically between 40°C and 60°C for many lipases, the enzyme may begin to denature, leading to a rapid loss of activity. researchgate.netnih.gov For the synthesis of isoamyl butyrate, the highest product yield was achieved at 50°C, with higher temperatures potentially destabilizing the substrate and products. jmb.or.kr

Solvent Systems: The choice of solvent is critical in non-aqueous enzymatic catalysis. The solvent's primary role is to dissolve substrates and facilitate their interaction with the enzyme's active site. rsc.org Hydrophobicity of the solvent, often measured by the partition coefficient (log P), is a key indicator of its suitability. Solvents with a high log P value (typically >3.0), such as hexane and cyclohexane (B81311), are often preferred as they are less likely to strip the essential water layer from the enzyme, thus preserving its catalytic activity. nih.govnih.gov In contrast, more hydrophilic solvents can reduce enzyme performance. mdpi.com

Water Activity: Water is a byproduct of esterification, and its concentration can dictate the direction of the reaction. According to Le Chatelier's principle, removing water will drive the synthesis towards the ester product. This is often achieved using molecular sieves. jmb.or.kr However, a minimal amount of water is essential for maintaining the conformational flexibility and catalytic activity of the lipase enzyme. mdpi.com Complete removal of water can significantly reduce or halt the reaction. mdpi.com Conversely, excessive water content can promote the reverse reaction, hydrolysis, which breaks the ester down into its constituent acid and alcohol. rsc.org The optimal water content is a delicate balance, often requiring buffer saturation of the organic solvent or controlled addition to maintain the enzyme's microaqueous environment. nih.gov

Table 1: Influence of Reaction Parameters on Enzymatic Esterification

| Parameter | General Effect on Efficiency | Optimal Conditions/Observations |

|---|---|---|

| Molar Ratio (Alcohol:Acid) | An excess of alcohol generally shifts equilibrium to favor ester formation. nih.gov | Increasing the ratio can enhance conversion but may also cause substrate inhibition at very high concentrations. mdpi.comredalyc.org |

| Temperature | Reaction rate increases with temperature up to an optimum, beyond which enzyme denaturation occurs. researchgate.netnih.gov | Typically optimized between 40°C and 60°C for lipases used in flavor ester synthesis. nih.govjmb.or.kr |

| Solvent System | Hydrophobic solvents (high log P) are preferred to maintain enzyme activity. nih.gov | Hexane and cyclohexane are commonly used, minimizing the stripping of essential water from the enzyme. jmb.or.kr |

| Water Activity (a_w) | Low water activity favors ester synthesis, while high activity favors hydrolysis. rsc.org A minimal amount of water is crucial for enzyme function. mdpi.com | Often controlled by adding molecular sieves or using salt hydrates to maintain an optimal microenvironment for the enzyme. nih.govjmb.or.kr |

Studies on Biocatalyst Stability and Operational Reusability

A significant advantage of using immobilized enzymes in industrial processes is their stability and potential for reuse over multiple reaction cycles, which is crucial for economic viability. mdpi.cominteresjournals.org The immobilization support and method can greatly enhance the enzyme's resistance to denaturation from temperature, pH, and organic solvents. nih.gov

Studies on various immobilized lipases have demonstrated remarkable operational stability. For example, lipase from Thermomyces lanuginosus immobilized on styrene-divinylbenzene beads showed high stability in the production of butyl butyrate. rsc.org In other research, a recombinant lipase adsorbed on silica (B1680970) completely retained its activity after 38 reaction cycles, while the same enzyme on a carbon aerogel retained 96% of its initial activity after 29 cycles. bohrium.com For the synthesis of isoamyl acetate, an immobilized lipase from Rhizomucor miehei was successfully reused for ten cycles. nih.gov Similarly, in the synthesis of a second-generation biolubricant, an immobilized lipase retained over 96% of its initial activity after five consecutive reuses. mdpi.com These findings underscore the potential for developing robust and reusable biocatalytic systems for the production of this compound.

Table 2: Examples of Biocatalyst Reusability in Ester Synthesis

| Biocatalyst/Support | Ester Synthesized | Reusability Findings |

|---|---|---|

| Thermomyces lanuginosus lipase (rPichia/lip) on Silica | n-Butyl heptanoate | Retained 100% of initial activity after 38 cycles. bohrium.com |

| Thermomyces lanuginosus lipase (rPichia/lip) on Carbon Aerogel | n-Butyl heptanoate | Retained 96% of initial activity after 29 cycles. bohrium.com |

| Pseudomonas fluorescens lipase on Octyl-Silica | Fructose oleate | Conversion reduced to 50% after the fifth cycle at 45°C. mdpi.com |

| Immobilized Lipase | Biolubricant Ester | Retained 96% of initial activity after 5 reuses. mdpi.com |

| Rhizomucor miehei lipase | Isoamyl acetate | Successfully reused for 10 cycles. nih.gov |

Modern Organic Synthesis Pathways

Acid-Catalyzed Esterification Mechanisms and Enhancements

The classical method for synthesizing esters is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org The mechanism for the synthesis of this compound proceeds through a series of equilibrium steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 2-octynoic acid, making the carbonyl carbon more electrophilic. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isoamyl alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion (from the attacking alcohol) to one of the hydroxyl groups, creating a good leaving group (water). libretexts.org

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst. libretexts.org

A key challenge in the acid-catalyzed reaction of an alkynyl carboxylic acid is the potential for side reactions involving the triple bond, such as hydration. organicchemistrytutor.comyoutube.com Enhancements to the traditional method focus on improving yield and selectivity by using milder catalysts or conditions that favor esterification over competing reactions.

Development of Heterogeneous Catalytic Systems

To overcome the problems associated with homogeneous acid catalysts, such as corrosion, difficult separation, and waste generation, significant research has focused on developing solid acid catalysts. ajgreenchem.commdpi.com These heterogeneous systems offer easier recovery, reusability, and often lead to cleaner reactions.

Solid Acids: A variety of solid acid materials have been explored for esterification, including metal oxides, zeolites, and sulfated zirconia. mdpi.comresearchgate.net Supported iron oxide nanoparticles, for example, have been shown to be efficient and recoverable catalysts for the esterification of a wide range of carboxylic acids, demonstrating reusability for up to 10 runs without significant loss of activity. mdpi.com

Ion-Exchange Resins: Strongly acidic cation-exchange resins, such as Amberlyst-15 and Dowex, are among the most commonly used and effective solid catalysts for esterification. researchgate.netripublication.com These polymeric resins possess sulfonic acid groups that mimic the catalytic activity of sulfuric acid but are confined to a solid support, simplifying workup to a simple filtration. ripublication.comnih.gov They are widely applied in various esterification processes, including those involving branched alcohols. ripublication.comresearchgate.net

Nano-Biocomposites: In the realm of biocatalysis, nano-biocomposites represent an advanced form of immobilization. These involve attaching enzymes to nanostructured materials, which can significantly enhance catalytic performance and stability. mdpi.com

Table 3: Examples of Heterogeneous Catalysts in Esterification

| Catalyst Type | Specific Example | Application/Advantage |

|---|---|---|

| Ion-Exchange Resin | Amberlyst-15, Dowex H+ | Widely used for various esterifications; easy to handle, recover, and reuse; effective for producing simple and complex esters. researchgate.netripublication.comnih.gov |

| Supported Metal Oxides | Iron Oxide Nanoparticles (FeNP@SBA-15) | Efficient for esterifying aromatic and aliphatic acids; recoverable and reusable for multiple cycles. mdpi.com |

| Sulfated Metal Oxides | Sulfated Zirconia | Acts as a strong solid acid catalyst for esterification reactions. researchgate.net |

| Heteropolyacids | Supported on Silica or Carbon | Used as catalysts in gas and liquid phase esterification reactions. researchgate.netgoogle.com |

Investigations into Multi-Step Routes Utilizing Alkynyl Carboxylic Acid Intermediates

The synthesis of this compound can be approached via a multi-step sequence where the key intermediate, 2-octynoic acid, is first prepared and then esterified. This strategy allows for greater control and purification at each stage. A common route to 2-octynoic acid involves the carboxylation of a terminal alkyne, 1-heptyne. The resulting 2-octynoic acid is a stable intermediate that can be isolated and purified before the final esterification step. ontosight.ai

The subsequent esterification of 2-octynoic acid with isoamyl alcohol can then be carried out using any of the standard methods, such as the acid-catalyzed Fischer esterification described previously. ontosight.ai This two-step approach is synthetically straightforward and is documented for similar esters, such as allyl 2-octynoate, which is prepared by the esterification of 2-octynoic acid with allyl alcohol. ontosight.ai This modularity is advantageous for producing a variety of 2-octynoate esters by simply changing the alcohol in the final step.

Implementation of Continuous Flow Chemistry for Scalable Ester Synthesis

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. rsc.orgrsc.org

For ester synthesis, flow reactors can provide excellent mixing and heat transfer, allowing for reactions to be run at higher temperatures and concentrations, thus accelerating reaction rates. beilstein-journals.org The implementation of packed-bed reactors containing a solid-state catalyst (such as an ion-exchange resin or immobilized enzyme) allows for the continuous conversion of substrates into products. cam.ac.uk The product stream exits the reactor and can be subjected to in-line purification, streamlining the entire manufacturing process.

This technology has been successfully applied to the synthesis of flavor esters. For example, the continuous production of isoamyl acetate was demonstrated in a continuous stirred tank membrane reactor (CST-MR) using an immobilized lipase, which operated stably for 10 days with high productivity. unimi.it Flow chemistry also enables the safe handling of potentially hazardous intermediates and reagents. cam.ac.uk Given these advantages, continuous flow processing represents a highly promising and scalable manufacturing route for this compound. researchgate.net

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound and its analogs is pivotal in developing sustainable and environmentally responsible manufacturing processes. This section explores key strategies, including the use of benign reaction media, evaluation of atom economy, and the development of sustainable catalysts.

Design and Application of Environmentally Benign Reaction Media (e.g., Supercritical Carbon Dioxide, Solvent-Free Systems)

The choice of reaction medium is a critical factor in the environmental impact of a chemical process. Traditional organic solvents often contribute to pollution and pose health and safety risks. nih.gov Consequently, research has focused on developing greener alternatives such as supercritical carbon dioxide (scCO₂) and solvent-free systems. nih.gov

Supercritical Carbon Dioxide (scCO₂):

Research on the esterification of oleic acid with methanol (B129727) showed a significant yield increase to 39.41% in scCO₂, compared to 10.51% in a solvent-free system and 10.10% in hexane. mdpi.com Similarly, the continuous synthesis of 2-ethylhexyl 2-ethylhexanoate (B8288628) in scCO₂ using a zirconium oxide catalyst achieved 100% selectivity and 40% conversion. researchgate.net These findings highlight the potential of scCO₂ to improve esterification processes, although factors like pressure, temperature, and catalyst choice need careful optimization. mdpi.comresearchgate.net For example, in one study, increasing pressure in scCO₂ did not significantly affect total yield and conversion but did alter selectivity. researchgate.net

Solvent-Free Systems:

Conducting reactions without a solvent, known as solvent-free or neat conditions, represents a highly green approach by eliminating solvent-related waste and hazards. whiterose.ac.uk The enzymatic synthesis of isoamyl acetate has been extensively studied in solvent-free systems. usm.mytaylors.edu.myaidic.it For example, the synthesis of isoamyl acetate from acetic acid and isoamyl alcohol using a nano-biocomposite catalyst from ball-milled seashells under solvent-free conditions achieved a high yield of 91%. whiterose.ac.uknih.gov This method offers advantages such as the use of an inexpensive, naturally occurring catalyst and the avoidance of corrosive acids and toxic solvents. nih.gov

Enzymatic approaches in solvent-free media are also common. Lipase from Candida antarctica has been used to catalyze the synthesis of isoamyl acetate from isoamyl alcohol and acetic anhydride in a solvent-free system, with models like the Ping-Pong Bi-Bi mechanism being used to describe the reaction kinetics. usm.my Studies have optimized various parameters, including temperature, substrate molar ratio, and enzyme concentration, to maximize the yield of isoamyl acetate in these systems. aidic.it

Table 1: Comparison of Reaction Media for Ester Synthesis

| Reaction Medium | Reactants | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Supercritical CO₂ | Oleic acid, Methanol | Geotrichum candidum Lipase | Yield of 39.41% in scCO₂ vs. 10.51% solvent-free. | mdpi.com |

| Supercritical CO₂ | 2-Ethylhexanoic acid, 2-Ethyl-1-hexanol | Zirconium oxide | 100% selectivity and 40% conversion. | researchgate.net |

| Solvent-Free | Isoamyl alcohol, Acetic acid | Ball-milled seashells | 91% yield under optimized conditions. | whiterose.ac.uknih.gov |

| Solvent-Free | Isoamyl alcohol, Acetic anhydride | Lipase from Candida antarctica | Reaction follows Ping-Pong Bi-Bi mechanism. | usm.my |

| Supercritical CO₂ & Solvent-Free | Isoamyl alcohol, various acids | Hog pancreas lipase | High yields for isoamyl propionate, butyrate, and octanoate in both media. | capes.gov.br |

Evaluation of Atom Economy and Process Intensification Strategies

Atom Economy:

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. savemyexams.com An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product, generating no waste. savemyexams.com The addition of carboxylic acids to alkynes is an example of a highly atom-economical reaction for synthesizing unsaturated esters. mdpi.commdpi.com

Process Intensification:

Process intensification (PI) involves developing innovative equipment and techniques to achieve significant improvements in process efficiency, safety, and environmental performance. mdpi.com Strategies relevant to this compound production include the use of multifunctional reactors that combine reaction and separation in a single unit. mdpi.comresearchgate.net

Reactive distillation is a prime example of process intensification, where the reaction vessel also functions as a distillation column. mdpi.com This is particularly advantageous for equilibrium-limited reactions like esterification, as the continuous removal of a byproduct (e.g., water) can shift the equilibrium towards the product, leading to higher conversion. mdpi.comresearchgate.netresearchgate.net For instance, in the production of propyl butyrate, coupling the esterification reaction with pervaporation in a pervaporation reactor (PVR) to selectively remove water resulted in a significantly higher conversion (96.41%) compared to a conventional batch reactor. researchgate.net

Cavitation-based techniques, using either acoustic or hydrodynamic cavitation, can also intensify mass transfer-limited reactions like esterification by creating turbulence and improving mixing between immiscible reactants. nih.gov This has been shown to achieve over 90% conversion in the esterification of fatty acids with methanol under ambient conditions. nih.gov

Sustainable Catalyst Development and Recovery

The development of sustainable catalysts is crucial for greening the synthesis of this compound. This involves creating catalysts that are highly active, selective, and can be easily recovered and reused, minimizing waste and cost.

Heterogeneous Catalysts:

Heterogeneous catalysts, which exist in a different phase from the reactants, are generally preferred for their ease of separation and recyclability. nih.govfrontiersin.orgresearchgate.net For the esterification of fatty acids, various solid acid catalysts have been investigated, including sulfonic resins like Amberlyst-15 and novel styrene-divinylbenzene acid resins. mdpi.com These have shown high activity and stability at elevated temperatures, making them promising for continuous processes. mdpi.com Another innovative approach utilized ball-milled seashells, a nano-biocomposite material, as an effective heterogeneous catalyst for the synthesis of isoamyl acetate. whiterose.ac.uknih.gov

For the specific synthesis involving an alkyne, metal-based catalysts are often employed. The development of heterogeneous metal catalysts, such as silica-anchored copper(I) or palladium-based systems, allows for catalyst recovery through simple filtration and reuse over multiple reaction cycles without significant loss of activity. nih.govfrontiersin.org

Biocatalysts (Enzymes):

Enzymes, particularly lipases, are increasingly used as catalysts in organic synthesis due to their high selectivity (regio-, stereo-, and enantioselectivity), mild reaction conditions, and environmentally friendly nature. bohrium.comdiva-portal.orgacademie-sciences.frnih.gov The use of immobilized enzymes is a key strategy for sustainable catalysis, as it facilitates catalyst recovery and reuse, enhancing process economics. bohrium.commdpi.com

The enzymatic synthesis of flavor esters, including isoamyl derivatives, is well-documented. acs.orgnih.goveurekaselect.comjmb.or.kr For example, lipase from Candida antarctica (often immobilized as Novozym 435) is a highly efficient catalyst for producing isoamyl acetate. usm.mytaylors.edu.myaidic.itmdpi.com Similarly, lipases from Thermomyces lanuginosus immobilized on macroporous carbon aerogel or mesoporous silica have shown high operational stability, retaining most of their activity after numerous reaction cycles. bohrium.com Whole-cell biocatalysts, such as E. coli expressing a lipase or biomass from Aspergillus flavus, also present a promising and cost-effective approach for synthesizing short-chain fragrance esters. nih.goveurekaselect.com

Table 2: Examples of Sustainable Catalysts for Ester Synthesis

| Catalyst Type | Catalyst | Reaction | Key Features | Reference |

|---|---|---|---|---|

| Heterogeneous | Ball-milled seashells | Isoamyl acetate synthesis | Inexpensive, natural, reusable, solvent-free conditions. | whiterose.ac.uknih.gov |

| Heterogeneous | Styrene-divinylbenzene acid resin (sPSB-SA) | Oleic acid esterification | High activity and stability at 180°C. | mdpi.com |

| Heterogeneous | Silica-coated magnetic copper nanocatalyst | Decarboxylative cross-coupling for internal alkynes | Magnetically recoverable, reusable for 7+ runs. | frontiersin.org |

| Biocatalyst | Immobilized Thermomyces lanuginosus lipase | Short-chain ester synthesis | High operational stability (retained 96-100% activity after >29 cycles). | bohrium.com |

| Biocatalyst | Whole-cell E. coli expressing lipase | Isoamyl acetate synthesis | High yield (~100%), recyclable up to five times. | nih.gov |

| Biocatalyst | Immobilized Rhodococcus cutinase | Isoamyl fatty acid ester synthesis | Activity maintained for at least six reuse cycles. | jmb.or.kr |

Mechanistic Insights and Reaction Dynamics

Reaction Mechanisms of the 2-Octynoate Moiety

The 2-octynoate component of isoamyl 2-octynoate features a carbon-carbon triple bond (alkyne) conjugated with an ester group. This structural arrangement dictates its reactivity, particularly in cycloaddition reactions and addition reactions at the alkyne.

Cycloaddition Reactions (e.g., Diels-Alder) with Alkynyl Esters

The Diels-Alder reaction is a powerful tool in organic synthesis, forming a six-membered ring by reacting a conjugated diene with a dienophile (an alkene or alkyne). openstax.org Alkynyl esters, such as the 2-octynoate moiety, can function as dienophiles. The reaction is a [4+2] cycloaddition, where four π-electrons from the diene and two π-electrons from the alkyne participate in a concerted, single-step mechanism through a cyclic transition state. openstax.orgmasterorganicchemistry.com This process leads to the formation of two new carbon-carbon sigma bonds and a new pi bond in the resulting cyclohexadiene product. openstax.org

The rate and efficiency of the Diels-Alder reaction are significantly influenced by the electronic properties of both the diene and the dienophile. masterorganicchemistry.com Typically, the reaction is favored when the diene is electron-rich (containing electron-donating groups) and the dienophile is electron-poor. The ester group in the 2-octynoate moiety is an electron-withdrawing group, which enhances its reactivity as a dienophile. masterorganicchemistry.com In some cases, metal catalysts, such as cobalt(I) complexes, can be used to control the regioselectivity and enantioselectivity of the cycloaddition, allowing for the synthesis of specific isomers. nih.gov

While the Diels-Alder reaction is a prominent example, other cycloadditions, like [2+2] cycloadditions, can also occur with alkynyl esters, leading to the formation of four-membered rings (cyclobutenes). nih.govrsc.org These reactions may be promoted by specific catalysts or reaction conditions. nih.gov

Nucleophilic and Electrophilic Additions to the Alkyne Group

The carbon-carbon triple bond of the 2-octynoate moiety is susceptible to both nucleophilic and electrophilic addition reactions.

Nucleophilic Addition: In nucleophilic addition, a nucleophile attacks one of the sp-hybridized carbons of the alkyne. The presence of the electron-withdrawing ester group makes the β-carbon (carbon-3 of the octynoate chain) particularly electrophilic and thus prone to attack by nucleophiles. This type of reaction is known as a Michael addition or conjugate addition. The reaction proceeds through a carbanionic intermediate, which is subsequently protonated to yield the final product. Common nucleophiles for this reaction include amines and Grignard reagents. semanticscholar.orgwikipedia.org The addition of a nucleophile to a carbonyl group, which is also present in this compound, is a fundamental reaction that proceeds via a tetrahedral intermediate. masterorganicchemistry.comsavemyexams.com

Electrophilic Addition: In an electrophilic addition, an electrophile initiates the reaction by attacking the electron-rich π-system of the alkyne. wikipedia.orgstudysmarter.co.uk This initial attack forms a carbocation intermediate, which is then attacked by a nucleophile to form the final addition product. libretexts.orglibretexts.org Common electrophilic reagents that add to alkynes include hydrogen halides (HX) and halogens (X₂). wikipedia.org The regioselectivity of the addition often follows Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation intermediate. However, the presence of the conjugating ester group can influence the regiochemical outcome.

Esterification Reaction Kinetics and Thermodynamic Considerations

This compound is synthesized through the esterification of isoamyl alcohol with 2-octynoic acid. This reaction is typically reversible and catalyzed by an acid.

Kinetics: The rate of this esterification reaction is influenced by several factors, including temperature, the molar ratio of the reactants, and the concentration of the catalyst. acs.orgsparkl.me Increasing the temperature generally increases the reaction rate by providing the molecules with more kinetic energy. acs.org The reaction order can vary; for instance, the esterification of isoamyl alcohol with acetic acid has been shown to follow pseudo-first-order kinetics with respect to the acid concentration under certain conditions. researchgate.netresearchgate.net The use of catalysts, such as immobilized lipases, can significantly accelerate the reaction. unirioja.es

Thermodynamics: The feasibility of the esterification reaction is determined by the change in Gibbs free energy (ΔG), which is composed of both an enthalpic (ΔH) and an entropic (ΔS) component (ΔG = ΔH - TΔS). sparkl.me Esterification reactions are often exothermic (negative ΔH), which favors the formation of products. semanticscholar.orgacs.orgub.edu The entropy change for esterification is typically negative, as two reactant molecules combine to form one larger product molecule and a smaller molecule (water), leading to a more ordered system. To drive the equilibrium towards the product side and achieve a high yield, it is common to remove one of the products, usually water, as it is formed. jmb.or.kr

Table 1: Factors Influencing Esterification of this compound

| Factor | Effect on Kinetics | Effect on Thermodynamics | Notes |

| Temperature | Increases reaction rate. acs.org | Affects the equilibrium position based on the sign of ΔH. For exothermic reactions, lower temperatures favor products. | A compromise is often needed to balance rate and equilibrium. |

| Reactant Ratio | Increasing the concentration of one reactant can increase the rate. unirioja.es | Can shift the equilibrium towards the products (Le Chatelier's Principle). | Using an excess of the less expensive reactant is a common strategy. |

| Catalyst | Increases the rate by lowering the activation energy. | Does not affect the equilibrium position. | Acid catalysts or enzymes (lipases) are commonly used. |

| Product Removal | No direct effect on the forward rate. | Shifts the equilibrium towards the products, increasing the overall yield. jmb.or.kr | Water is typically removed by azeotropic distillation or desiccants. |

Enzymatic Catalysis Mechanisms

Lipases are a class of enzymes that can catalyze the synthesis of esters like this compound in non-aqueous environments. mdpi.commdpi.com Their catalytic mechanism involves a specific active site and a high degree of substrate recognition.

Substrate Specificity and Enzyme-Substrate Recognition

Enzyme-substrate specificity is a key feature of biocatalysis, ensuring that the enzyme acts on the correct molecule(s). numberanalytics.com This specificity arises from the unique three-dimensional structure of the enzyme's active site, which is complementary in shape, size, and chemical properties to the substrate. numberanalytics.com

For a lipase (B570770) to catalyze the synthesis of this compound, both isoamyl alcohol and 2-octynoic acid must bind to the active site in the correct orientation. The specificity of lipases can vary significantly. Some lipases have broad substrate specificity, meaning they can act on a wide range of alcohols and carboxylic acids. qmul.ac.uk For example, hormone-sensitive lipase is known for its broad substrate range. qmul.ac.uk Other lipases are more specific, showing a preference for substrates with particular chain lengths or structural features. nih.govresearchgate.net The shape of the substrate-binding pocket plays a crucial role; a tunnel-like pocket may accommodate longer acyl chains, while a more restricted, funnel-shaped pocket will favor shorter chains. nih.gov

Active Site Configuration and Catalytic Triad (B1167595) Analysis (e.g., through Molecular Docking)

The catalytic activity of most lipases relies on a "catalytic triad" of amino acid residues within the active site. nih.govproteopedia.orgasm.orgscientificarchives.com This triad typically consists of a serine (Ser), a histidine (His), and an aspartic acid (Asp) or glutamic acid (Glu) residue. nih.govproteopedia.orgscientificarchives.com

The mechanism of lipase-catalyzed esterification proceeds as follows:

The histidine residue acts as a base, abstracting a proton from the serine's hydroxyl group, making the serine a potent nucleophile. proteopedia.orgresearchgate.net

The activated serine attacks the carbonyl carbon of the 2-octynoic acid, forming a tetrahedral intermediate. researchgate.net

This intermediate collapses, forming an acyl-enzyme complex and releasing a water molecule.

The isoamyl alcohol then enters the active site and attacks the acyl-enzyme complex.

This leads to the formation of another tetrahedral intermediate, which then breaks down to release the this compound ester and regenerate the free enzyme. researchgate.net

Molecular Docking: This computational technique is used to predict the preferred binding orientation of a substrate (or ligand) to an enzyme's active site. mdpi.commdpi.comnih.gov By simulating the interaction between this compound's precursors and a lipase, molecular docking can provide insights into:

Binding Affinity: The strength of the interaction, often expressed as a binding energy. mdpi.com

Key Interactions: Identification of the specific amino acid residues involved in binding, such as through hydrogen bonds or hydrophobic interactions. mdpi.comnih.gov

Conformational Stability: Analysis of the stability of the enzyme-substrate complex. mdpi.com

Molecular docking studies have been used to investigate the interaction of various fatty acids and esters with lipases, confirming the importance of the catalytic triad residues in the binding and reaction process. mdpi.comnih.gov For instance, studies have shown that ligands interacting with the catalytic triad residues can enhance the esterification reaction. mdpi.com

Table 2: Components of the Lipase Catalytic Triad and Their Functions

| Amino Acid Residue | Typical Residue | Function in Catalysis |

| Nucleophile | Serine (Ser) | After deprotonation, it attacks the carbonyl carbon of the carboxylic acid. proteopedia.orgscientificarchives.com |

| Base | Histidine (His) | Activates the serine by accepting its proton. proteopedia.orgresearchgate.net |

| Acid | Aspartic Acid (Asp) or Glutamic Acid (Glu) | Stabilizes the positive charge on the histidine, increasing its basicity. proteopedia.org |

Role of Water in Enzyme Conformation and Activity

The presence and activity of water are critical factors influencing the conformation and catalytic efficiency of enzymes, particularly in non-aqueous environments where enzymatic reactions like the synthesis of this compound occur. Water molecules are not merely a solvent but play a multifaceted role in maintaining the structural integrity and functional dynamics of enzymes.

A minimal amount of water is essential for an enzyme to adopt its optimal and catalytically active conformation. ntnu.no This "bound water" is integral to the enzyme's structure, ensuring it has the necessary flexibility for catalysis. researchgate.net Dry enzymes are often too rigid, but the binding of water molecules acts as a lubricant, allowing for the conformational changes required for substrate binding and reaction. walshmedicalmedia.com However, the relationship between water content and enzyme activity is not linear; an excess of water can be detrimental. High water concentrations can lead to a decrease in enzyme activity due to several factors. ntnu.nowalshmedicalmedia.com

Molecular dynamics (MD) simulations have provided significant insights into how water affects enzyme structure at a molecular level. nih.govresearchgate.netacs.org These studies show that while a certain level of hydration is necessary to introduce flexibility, particularly in key regions like the active site lid, excessive water can cause undesirable conformational shifts. nih.govresearchgate.netacs.org For instance, in some lipases, increased hydration can lead to the formation of water clusters on the enzyme's surface. mdpi.com These clusters can partially obstruct the substrate's access to the active site, thereby reducing the reaction rate. mdpi.com

The thermodynamic water activity (a_w_), which represents the available water in a system, is a more accurate descriptor of water's effect than simple water concentration. ntnu.nouni-pannon.hu Different organic solvents used in enzymatic synthesis have varying capacities to hold water, meaning the same water concentration can result in different water activities. uni-pannon.hu The optimal a_w_ for enzyme activity often falls within a specific range and is dependent on the specific enzyme, solvent, and reaction type. srce.hr For many lipase-catalyzed esterification reactions, a bell-shaped curve is observed where activity peaks at an optimal a_w_ and then declines. walshmedicalmedia.comsrce.hr

Research on various lipases has demonstrated the delicate balance of water required for optimal performance. Studies have shown that in non-aqueous media, the catalytic activity of enzymes like yeast alcohol oxidase, mushroom polyphenol oxidase, and horse liver alcohol dehydrogenase significantly increases with a rise in water content up to a certain point. researchgate.net Beyond this optimal level, the activity may decrease. This decrease can be attributed to the promotion of the reverse reaction (hydrolysis) in esterification processes, as water is a product of this reaction. mdpi.comresearchgate.net

The following table summarizes findings from various studies on the effect of water on enzyme activity, highlighting the optimal conditions and the impact of deviations from these conditions.

| Enzyme/System | Solvent | Observation | Reference(s) |

| Candida antarctica Lipase B (CALB) | Methyl tert-butyl ether (MTBE) | The initial reaction rate of esterification decreases as the initial water activity increases. The highest rate is observed at the lowest water activity. | mdpi.com |

| Subtilisin | Compressed propane | A bell-shaped dependence of activity on water content is observed, with maximum activity at 10-12% (w/w) bound water. | walshmedicalmedia.com |

| Novozym 435 (lipase) | Trimethylpentane | Enantioselectivity increased from 2% to 84% with an increase in a_w from 0.06 to 0.33. In saturated salt solutions, higher conversion and reaction rates were obtained at a low a_w_ of 0.11. | ntnu.no |

| Pancreatic Lipase | 5% Methanol (B129727) | Lipase activity was 28% higher than in water. MD simulations showed a similar conformational state and stability to the enzyme in water. | emerginginvestigators.org |

| Rhizomucor miehei Lipase | Organic Solvents | Extraneous water addition decreased isoamyl acetate (B1210297) yields, with a drastic drop (>40%) at concentrations above 0.01% v/v. | nih.gov |

These findings underscore the critical need to control water activity in enzymatic reactions to ensure optimal enzyme conformation and, consequently, maximize catalytic activity and product yield. The precise control of water content is a key parameter in the industrial synthesis of compounds like this compound.

Biochemical Pathways and Metabolic Transformations

Biosynthesis of Isoamyl Esters in Microorganisms and Plants

The formation of isoamyl esters in nature is a two-step process involving the synthesis of the precursor alcohol followed by an enzymatic esterification reaction.

The primary route for the synthesis of isoamyl alcohol in the yeast Saccharomyces cerevisiae is the Ehrlich pathway, which catabolizes amino acids. researchgate.netnih.gov Isoamyl alcohol is specifically derived from the branched-chain amino acid L-leucine. nih.govmdpi.com The structural similarity between leucine (B10760876) and isoamyl alcohol was first noted by Felix Ehrlich in the early 20th century, leading to his discovery of this metabolic route. nih.gov

The pathway proceeds through three main steps:

Transamination: L-leucine undergoes transamination to its corresponding α-keto acid, α-ketoisocaproate (KIC). This reaction is catalyzed by branched-chain amino acid transferases, with the enzyme encoded by the BAT2 gene considered a rate-limiting step in the pathway. nih.govmdpi.com

Decarboxylation: The α-ketoisocaproate is then decarboxylated to form isovaleraldehyde (B47997).

Reduction: Finally, the isovaleraldehyde is reduced by alcohol dehydrogenases to produce isoamyl alcohol. mdpi.com

While the Ehrlich pathway is a catabolic route, isoamyl alcohol can also be produced via a biosynthetic pathway that starts from pyruvate (B1213749) and utilizes the upstream portion of the leucine biosynthesis pathway to generate α-ketoisocaproate. oup.com

Once isoamyl alcohol is formed, it can be converted into an isoamyl ester through an enzymatic reaction with an acyl-coenzyme A (acyl-CoA) molecule. nih.gov The most studied reaction of this type is the formation of isoamyl acetate (B1210297), which imparts a characteristic banana-like aroma. This reaction is catalyzed by alcohol acetyltransferases (AATs), which condense isoamyl alcohol and acetyl-CoA. mdpi.comresearchgate.net

Isoamyl Alcohol + Acetyl-CoA ⇌ Isoamyl Acetate + Coenzyme A

The production of esters is not permanent, as yeast also produces esterases, such as the product of the IAH1 gene, which hydrolyze esters back into their constituent alcohol and acid. nih.gov Therefore, the net accumulation of an ester like isoamyl acetate depends on the balance between the synthetic activity of alcohol acetyltransferases and the hydrolytic activity of esterases. nih.gov

Metabolic flux analysis has been employed to understand and engineer the production of isoamyl esters. The availability of the precursors—isoamyl alcohol and acetyl-CoA—is a major limiting factor for ester synthesis. nih.govescarpmentlabs.com

Studies in E. coli engineered to produce isoamyl acetate demonstrated that deleting competing pathways for acetyl-CoA, such as those responsible for acetate formation (ackA-pta and poxB pathways), could increase the flux towards the desired ester. capes.gov.br However, this can lead to the accumulation of other intermediates like pyruvate. capes.gov.br To overcome this, strategies such as overexpressing the pyruvate dehydrogenase complex (to convert pyruvate to acetyl-CoA) have been successfully used to enhance the metabolic flux and increase isoamyl acetate production by as much as 80% in certain mutant strains. capes.gov.br

In S. cerevisiae, flux analysis has shown that environmental conditions like temperature and initial sugar concentration significantly affect the distribution of carbon through central metabolic pathways, which in turn influences the availability of precursors for fusel alcohols and esters. plos.org For instance, increasing the availability of L-leucine in the fermentation medium directly leads to higher production of isoamyl alcohol and its corresponding ester, isoamyl acetate. mdpi.com

Enzymatic Acetyltransfer Reactions for Ester Formation

Microbial Metabolism of Volatile Compounds Including Esters

The production of volatile esters is a key component of the metabolic activity of microorganisms during fermentation, significantly influencing the flavor and aroma profiles of food and beverages. researchgate.netmdpi.com

During fermentation, yeasts like Saccharomyces cerevisiae produce a wide array of volatile compounds, including higher alcohols (fusel alcohols), aldehydes, and esters. nih.gov The specific profile of the esters produced is highly dependent on several factors:

Yeast Strain: Different yeast strains have genetically determined capabilities for producing specific esters. Ale yeast strains, for example, are often associated with higher ester production compared to lager strains, partly due to the higher fermentation temperatures used. beerandbrewing.comsandiego.edu

Wort/Must Composition: The availability of nitrogen, particularly free amino nitrogen (FAN), is crucial as it provides the amino acid precursors for fusel alcohols via the Ehrlich pathway. escarpmentlabs.com The concentration of unsaturated fatty acids and oxygen also modulates ester formation. asm.org

Fermentation Conditions: Temperature is a critical parameter; higher fermentation temperatures generally lead to increased production of ethyl esters and acetate esters, including isoamyl acetate. sandiego.eduasm.org The geometry of the fermentation vessel and hydrostatic pressure can also influence the final ester concentration. beerandbrewing.com

A study on ale beer fermentation showed that increasing the temperature from 18°C to 22.5°C increased the total acetate ester concentration by over 14% and the total ethyl ester concentration by over 62%. sandiego.edu

The primary enzymes responsible for the synthesis of volatile esters in microbes are alcohol acyltransferases (AATs). researchgate.netresearchgate.net These enzymes belong to a large and versatile family that can condense various alcohols and acyl-CoAs to form a wide range of esters. researchgate.net

Key enzymes in the pathway leading to isoamyl esters include:

| Enzyme | Gene (in S. cerevisiae) | Function | Reference |

| Branched-chain amino acid transferase | BAT2 | Catalyzes the transamination of L-leucine to α-ketoisocaproate. | mdpi.com |

| Decarboxylase | ARO10 | Catalyzes the decarboxylation of α-keto acids to aldehydes. | oup.com |

| Alcohol Dehydrogenase | ADH7 | Reduces aldehydes to their corresponding alcohols (e.g., isoamyl alcohol). | oup.com |

| Alcohol Acetyltransferase | ATF1, ATF2 | Catalyzes the condensation of an alcohol (e.g., isoamyl alcohol) and acetyl-CoA to form an acetate ester. | researchgate.netnih.gov |

| Esterase | IAH1 | Catalyzes the hydrolysis of isoamyl acetate back to isoamyl alcohol and acetic acid. | nih.gov |

The substrate specificity of these enzymes can be broad. For instance, AATs can utilize a variety of fusel alcohols and acyl-CoAs, leading to the complex ester profiles seen in fermented products. nih.gov Research has shown that the expression level of the AAT-encoding genes, particularly ATF1, is a critical factor, and overexpression can significantly enhance the production of esters like isoamyl acetate. nih.gov Conversely, lipases and other esterases are also key enzymes, often used in biocatalytic processes to synthesize esters or, in some cases, contributing to their hydrolysis during fermentation. mdpi.commdpi.com

Fermentation Processes and Associated Ester Profiling

Computational Approaches to Elucidate Metabolic Pathways and "Dark Matter"

The metabolic fate of many xenobiotic compounds, including fragrance ingredients like isoamyl 2-octynoate, is often not fully characterized through experimental studies. This lack of data creates a challenge for safety and risk assessment. Computational, or in silico, methods have become essential tools to bridge these data gaps by predicting the metabolic pathways of such chemicals. nih.gov These approaches are particularly valuable for addressing the so-called "dark matter" of the metabolic world—compounds that are known to exist but whose biological transformations and interactions remain unelucidated.

For fragrance ingredients with limited specific data, a common and scientifically accepted computational strategy is "read-across". ecetoc.org This method uses data from structurally similar chemicals (analogues) to predict the properties of a target compound. ecetoc.orgindustrialchemicals.gov.au this compound is often evaluated as part of a chemical group that includes other esters of 2-octynoic acid and 2-nonynoic acid, such as methyl 2-octynoate. industrialchemicals.gov.au Regulatory bodies utilize this grouping to assess the safety of the entire category based on the shared chemical properties and predicted metabolic behavior of its members. industrialchemicals.gov.auindustrialchemicals.gov.au

The primary metabolic transformation predicted for esters like this compound is hydrolysis. This reaction is catalyzed by carboxylesterase enzymes, which are abundant in the liver, plasma, and other tissues. Hydrolysis cleaves the ester bond, breaking down this compound into its constituent parts: isoamyl alcohol and 2-octynoic acid. The resulting isoamyl alcohol is expected to enter pathways associated with branched-chain amino acid metabolism, specifically that of leucine, while the 2-octynoic acid would likely be metabolized through fatty acid oxidation pathways. hmdb.cafoodb.caresearchgate.net

Several computational tools are employed to make these predictions. The Organisation for Economic Co-operation and Development (OECD) QSAR Toolbox is a prominent software that allows for the identification of structural analogues and the application of read-across principles. industrialchemicals.gov.auindustrialchemicals.gov.au Additionally, metabolism simulators such as the Optimized Approach based on Structural Indices Set–Tissue MEtabolism Simulator (OASIS-TIMES) are used to predict the plausible biotransformation pathways and resulting metabolites of a parent compound. ecetoc.orgindustrialchemicals.gov.au These models can simulate metabolism in various biological environments (e.g., liver S9) and can identify metabolites that may have toxicological relevance. industrialchemicals.gov.auindustrialchemicals.gov.au For instance, simulations for related alkynoate esters have indicated that some aldehyde metabolites could theoretically be formed. industrialchemicals.gov.au

By applying these computational models, it is possible to generate robust hypotheses about the biotransformation of data-poor substances like this compound, effectively shedding light on their metabolic pathways and reducing the uncertainty surrounding their biological activity.

Table 1: Summary of Computational Approaches for Metabolic Prediction of Alkynoate Esters

| Computational Approach | Principle | Application to this compound & Analogues | Predicted Outcome |

|---|---|---|---|

| Grouping and Read-Across | Uses data from structurally similar chemicals to predict properties of a target compound. ecetoc.org | This compound is grouped with analogues like methyl 2-octynoate to infer its metabolic fate. industrialchemicals.gov.au | Metabolic pathways are assumed to be similar across the group, primarily involving ester hydrolysis. |

| (Q)SAR Models (e.g., OECD QSAR Toolbox) | Relates chemical structure to biological activity or property (e.g., metabolism, toxicity). industrialchemicals.gov.au | Used to identify structural alerts and profile potential hazards based on the molecule's functional groups. industrialchemicals.gov.au | Prediction of ester hydrolysis as the main metabolic step and screening for potential genotoxicity of metabolites. industrialchemicals.gov.au |

| Metabolism Simulators (e.g., OASIS-TIMES) | Employs a library of known biotransformation reactions to predict the formation of metabolites. ecetoc.org | Simulates the metabolism of the parent compound and its analogues to generate a map of potential metabolites. industrialchemicals.gov.au | Confirms ester hydrolysis and may predict subsequent metabolites from the resulting alcohol and fatty acid. industrialchemicals.gov.au |

Application of Stable Isotope Labeling in Metabolic Research

Stable isotope labeling is a definitive experimental technique used to trace the precise metabolic fate of a molecule within a biological system. This method involves replacing one or more atoms in a compound with their stable (non-radioactive) heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O). researchgate.net When the labeled compound is introduced into an organism or an in vitro system, its journey and transformation into various metabolites can be accurately tracked using analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between the masses of the labeled and unlabeled molecules. researchgate.net

While no specific stable isotope labeling studies have been published for this compound, the methodology is well-established for other esters and provides a clear blueprint for how such research would be conducted. openstax.org A key metabolic question for this compound is the confirmation and characterization of its hydrolysis. An experiment could involve the synthesis of this compound with a ¹³C label in the carbonyl group of the 2-octynoate moiety. After administration, biological samples (e.g., plasma, urine, tissue homogenates) would be analyzed to identify metabolites containing the ¹³C label. This would allow for the unequivocal identification of 2-octynoic acid and any subsequent products derived from it.

Alternatively, the hydrolysis mechanism itself can be elucidated using ¹⁸O-labeled water (H₂¹⁸O) in the incubation medium. If hydrolysis occurs, the ¹⁸O atom will be incorporated into the newly formed carboxylic acid (2-octynoic acid). This approach was famously used to confirm the mechanism of base-catalyzed hydrolysis (saponification) of ethyl propanoate, where the ¹⁸O label from hydroxide (B78521) was found exclusively on the propanoic acid, proving that the cleavage occurs at the acyl-oxygen bond. openstax.org

Furthermore, the availability of deuterated analogues for related compounds, such as methyl 2-octynoate-d5, demonstrates the feasibility and utility of synthesizing labeled versions of these fragrance esters for research purposes. Such labeled compounds can be used as internal standards for accurate quantification in biological matrices or to study pharmacokinetic profiles and kinetic isotope effects that may influence the rate of metabolism. By applying these established techniques, researchers can definitively map the biotransformation pathways of this compound, moving from computational prediction to experimental verification.

Table 2: Illustrative Design for a Stable Isotope Labeling Study of this compound

| Isotopic Label | Position in Molecule | Research Objective | Analytical Method | Expected Findings |

|---|---|---|---|---|

| ¹³C | Carbonyl carbon (C-1) of the 2-octynoate moiety | Trace the fate of the 2-octynoic acid portion after hydrolysis. | LC-MS/MS | Identification of ¹³C-labeled 2-octynoic acid and its subsequent metabolites from fatty acid pathways. |

| ¹³C or ²H | Isoamyl alcohol moiety | Trace the fate of the isoamyl alcohol portion after hydrolysis. | GC-MS or LC-MS/MS | Detection of labeled isoamyl alcohol and its metabolites, such as isovaleric acid. researchgate.net |

| ¹⁸O | In labeled water (H₂¹⁸O) of the incubation medium | Confirm the hydrolytic cleavage mechanism. | GC-MS or LC-MS/MS | Incorporation of ¹⁸O into the carboxyl group of the resulting 2-octynoic acid. openstax.org |

Advanced Analytical Characterization in Isoamyl 2 Octynoate Research

High-Resolution Chromatographic Techniques

High-resolution chromatography is fundamental in separating isoamyl 2-octynoate from other components within a sample, a critical step for accurate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. thermofisher.com Inside the GC, the sample travels through a capillary column, and its components are separated based on their boiling points and interactions with the column's stationary phase. thermofisher.com As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound. wikipedia.org

The retention time, the time it takes for a compound to travel through the column, is a key parameter in GC analysis. innovatechlabs.com For this compound, this time would be specific under defined analytical conditions. The subsequent mass spectrum would show characteristic fragments corresponding to its molecular structure. By comparing the obtained mass spectrum with a library of known spectra, the presence of this compound can be confirmed. chromatographyonline.com This technique is widely used for the identification of unknown substances in a sample and for quality control purposes. wikipedia.orgrjptonline.org

Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. rjptonline.org |

| Column Type | DB-5 (5%-phenyl methylpolysiloxane) | A common non-polar column suitable for a wide range of volatile compounds. rjptonline.org |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. thermofisher.com |

| Oven Temperature Program | e.g., 50°C to 300°C | A programmed temperature ramp separates compounds based on boiling point. rjptonline.org |

| MS Ionization Mode | Electron Ionization (EI) | A standard ionization method that creates reproducible fragmentation patterns. |

| MS Scan Range | e.g., 40-400 m/z | Detects a broad range of fragment masses. chromatographyonline.com |

For exceptionally complex samples where one-dimensional GC may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and resolution. chromatographyonline.com In this advanced technique, the sample is subjected to two different separation columns connected by a modulator. mdpi.com This results in a much greater separation power, allowing for the resolution of compounds that would otherwise co-elute in a single-column setup. ucdavis.edu

When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC becomes a powerful tool for the detailed analysis of intricate mixtures. chromatographyonline.com The TOF-MS provides high-speed data acquisition, which is essential for the fast elution of peaks from the second-dimension column. mdpi.com This combination allows for the identification and quantification of hundreds or even thousands of compounds in a single analysis. nih.govmdpi.com In the context of this compound research, GC×GC-TOF MS would be invaluable for analyzing its presence in complex matrices, such as essential oils or flavor and fragrance compositions, where numerous other volatile compounds are present. chromatographyonline.com

Table 2: Key Advantages of GC×GC-TOF MS for Complex Sample Analysis

| Feature | Description | Reference |

|---|---|---|

| Increased Peak Capacity | The use of two orthogonal columns dramatically increases the number of separable compounds. | chromatographyonline.com |

| Enhanced Resolution | Overlapping peaks in 1D GC can be resolved in the second dimension, leading to cleaner mass spectra. | ucdavis.edu |

| Improved Sensitivity | The modulator focuses the effluent from the first column, leading to taller and narrower peaks, which improves the signal-to-noise ratio. | ucdavis.edu |

| Structured Chromatograms | Compounds of the same chemical class often appear in specific regions of the 2D chromatogram, aiding in identification. | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. telescopeinnovations.com It is particularly useful for monitoring the progress of chemical reactions and for quantifying the products. telescopeinnovations.comnih.gov In the synthesis of this compound, HPLC can be employed to track the consumption of reactants and the formation of the product over time. biaseparations.com

By taking samples from the reaction mixture at different time intervals and analyzing them by HPLC, researchers can determine the reaction kinetics and optimize the reaction conditions to maximize the yield and purity of this compound. bridgewater.edu The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for accurate quantification. researchgate.net This at-line monitoring provides crucial data for process development and quality control. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOF MS) for Complex Mixtures

Spectrometric and Resonance-Based Methods

Spectrometric and resonance-based methods provide detailed information about the molecular structure and composition of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. bhu.ac.inmsu.edu It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. bhu.ac.in When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. numberanalytics.com The resulting NMR spectrum provides a wealth of information about the chemical environment of each atom in the molecule.